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molecular formula C8H7ClFNO2 B8575690 5-Chloro-3-fluoro-2-methylaminobenzoic acid

5-Chloro-3-fluoro-2-methylaminobenzoic acid

Cat. No. B8575690
M. Wt: 203.60 g/mol
InChI Key: RTNNVLDONGCPMU-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

To a solution of 5-chloro-3-fluoro-2-methylaminobenzoic acid ethyl ester (135 mg, 0.58 mmol) in MeOH was added 1N NaOH (1165 μl, 1.17 mmol) and the reaction mixture was refluxed for 2 h. The reaction mixture was diluted with ethyl acetate and water and then extracted. The aqueous layer was acidified to pH3 using 1N HCl and the aqueous layer was extracted with EtOAc (2×). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give the desired product (110 mg, 93%) which did not require further purification. MS (ISP) 202.1 (M−H)−.
Name
5-chloro-3-fluoro-2-methylaminobenzoic acid ethyl ester
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
1165 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([F:12])[C:6]=1[NH:13][CH3:14])C.[OH-].[Na+]>CO.C(OCC)(=O)C.O>[Cl:11][C:9]1[CH:8]=[C:7]([F:12])[C:6]([NH:13][CH3:14])=[C:5]([CH:10]=1)[C:4]([OH:15])=[O:3] |f:1.2|

Inputs

Step One
Name
5-chloro-3-fluoro-2-methylaminobenzoic acid ethyl ester
Quantity
135 mg
Type
reactant
Smiles
C(C)OC(C1=C(C(=CC(=C1)Cl)F)NC)=O
Name
Quantity
1165 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)NC)F
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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